RWJ-58643

Description

Properties

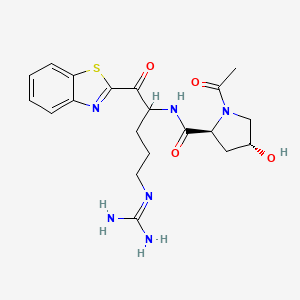

Molecular Formula |

C20H26N6O4S |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(2S,4R)-1-acetyl-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C20H26N6O4S/c1-11(27)26-10-12(28)9-15(26)18(30)24-14(6-4-8-23-20(21)22)17(29)19-25-13-5-2-3-7-16(13)31-19/h2-3,5,7,12,14-15,28H,4,6,8-10H2,1H3,(H,24,30)(H4,21,22,23)/t12-,14?,15+/m1/s1 |

InChI Key |

VXDAVYUFYPFGDX-ATFAPYMMSA-N |

Isomeric SMILES |

CC(=O)N1C[C@@H](C[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O |

Canonical SMILES |

CC(=O)N1CC(CC1C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RWJ 58643; RWJ -58643; RWJ58643; |

Origin of Product |

United States |

Foundational & Exploratory

The Tryptase Inhibitor RWJ-58643: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-58643 is a potent, reversible, small-molecule inhibitor of human mast cell tryptase, a serine protease implicated as a key mediator in the pathophysiology of allergic and inflammatory diseases such as asthma and allergic rhinitis. By targeting tryptase, this compound offers a therapeutic strategy to interrupt the inflammatory cascade at a critical juncture. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism of Action: Tryptase and Trypsin Inhibition

The primary mechanism of action of this compound is the reversible inhibition of human β-tryptase. Tryptase is the most abundant secretory granule-derived serine protease in mast cells and is released upon mast cell degranulation in response to allergens and other stimuli. Once released, tryptase can exert a variety of pro-inflammatory effects. This compound also demonstrates potent inhibition of trypsin, another serine protease.

RWJ-56423, the (2S)-enantiomer and active component of the racemic mixture this compound, is a transition-state mimetic featuring a benzothiazole ketone. This structure allows it to potently and reversibly inhibit human tryptase.[1]

Quantitative Inhibition Data

The inhibitory potency of the active enantiomer of this compound (RWJ-56423) against human tryptase and its selectivity against other serine proteases are summarized below.

| Enzyme | Ki (nM) | Selectivity vs. Tryptase |

| Human Tryptase | 10 | - |

| Trypsin | 8.1 | ~1.2-fold |

| Kallikrein | >10,000 | >1000-fold |

| Plasmin | >10,000 | >1000-fold |

| Thrombin | >10,000 | >1000-fold |

Data sourced from Costanzo, M. et al. J Med Chem 2003, 46(18): 3865-76.[1]

Signaling Pathways and Downstream Effects

Tryptase contributes to the inflammatory cascade through several mechanisms, including the activation of Protease-Activated Receptor 2 (PAR-2) on various cell types. The inhibition of tryptase by this compound is proposed to mitigate these downstream effects.

Experimental Protocols and Findings

Preclinical Evaluation in an Allergic Sheep Model

Objective: To assess the in vivo efficacy of this compound in a relevant animal model of asthma.

Methodology:

-

Subjects: Antigen-sensitized allergic sheep.

-

Treatment: A diastereomeric mixture of this compound was administered as a 9 mg aerosol dose. Two dosing regimens were tested: twice daily for three days and a single 9 mg dose.

-

Challenge: Sheep were challenged with Ascaris suum antigen.

-

Endpoints: Early and late-phase bronchoconstriction (lung resistance) and carbachol-induced airway hyperresponsiveness were measured.

Results:

-

A single 9 mg dose of this compound inhibited the increased lung resistance in the early and late allergic responses by 70% and 100%, respectively.[2]

-

This compound was also effective in preventing carbachol-induced airway hyperresponsiveness following the antigen challenge.[2]

Clinical Evaluation in Allergic Rhinitis

Objective: To evaluate the effects of this compound on the response to nasal allergen challenge in patients with allergic rhinitis.

Methodology:

-

Study Design: A double-blind, randomized, placebo-controlled, crossover clinical trial.[3]

-

Subjects: Sixteen male patients with a history of grass pollen allergic rhinitis, studied out of season.[3][4]

-

Treatment: Single doses of placebo or this compound (100, 300, and 600 mcg) administered intranasally 30 minutes before the allergen challenge.[3][4]

-

Challenge: Nasal allergen challenge (NAC) with Timothy grass pollen.[3]

-

Endpoints: Nasal symptoms, eosinophil count, and levels of IL-5 and eotaxin in nasal lavage fluid were assessed at multiple time points post-challenge.[3][4]

Results:

-

A 100 mcg dose of this compound significantly reduced nasal allergy symptoms, eosinophil influx, and the levels of IL-5 and eotaxin in nasal lavage fluid following the allergen challenge.[3][4]

-

Higher doses of 300 and 600 mcg of this compound were not effective and led to an increase in eosinophil influx.[3][4]

| Dose of this compound | Effect on Nasal Symptoms | Effect on Eosinophil Influx | Effect on IL-5 Levels |

| 100 mcg | Significant Reduction | Significant Reduction | Significant Reduction |

| 300 mcg | No significant effect | Increased | No significant effect |

| 600 mcg | No significant effect | Increased | No significant effect |

Data from Erin, E.M. et al. Amer J Respir Crit Care Med 2004; 169(7, Suppl.): A859 and Erin, E.M. et al. Clin Exp Allergy 2006; 36: 458–464.[3][4]

Conclusion

This compound is a selective and potent reversible inhibitor of human tryptase and trypsin. Its mechanism of action is centered on the attenuation of the pro-inflammatory effects of tryptase released from mast cells during an allergic response. Preclinical and clinical studies have demonstrated its efficacy in reducing the hallmarks of allergic inflammation, including bronchoconstriction, airway hyperresponsiveness, nasal symptoms, and the influx of inflammatory cells like eosinophils. The dose-dependent effects observed in clinical trials highlight the therapeutic window for this compound. The data presented in this guide underscore the potential of tryptase inhibition as a targeted therapeutic approach for allergic diseases.

References

- 1. Mast cell tryptase and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptase, a novel link between allergic inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of mast cell tryptase in regulating endothelial cell proliferation, cytokine release, and adhesion molecule expression: tryptase induces expression of mRNA for IL-1 beta and IL-8 and stimulates the selective release of IL-8 from human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mast cell tryptase causes airway smooth muscle hyperresponsiveness in dogs - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword of Proteolysis: A Technical Guide to the Roles of Tryptase and Trypsin in Allergic Inflammation

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the pivotal roles of two serine proteases, tryptase and trypsin, in the complex cascade of allergic inflammation. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current understanding of their enzymatic activity, signaling pathways, and impact on various cell types. The guide aims to serve as a critical resource for identifying novel therapeutic targets and developing next-generation treatments for allergic diseases.

Executive Summary

Allergic inflammation is a multifaceted process characterized by the activation of immune cells and the release of a plethora of inflammatory mediators. Among these, the serine proteases tryptase and trypsin have emerged as key players, orchestrating and amplifying the inflammatory response. Tryptase, predominantly released by mast cells upon allergen challenge, and trypsin, present from both endogenous and exogenous sources, exert their effects primarily through the activation of Protease-Activated Receptor-2 (PAR-2). This activation triggers a cascade of intracellular signaling events, leading to cytokine and chemokine release, immune cell recruitment, and tissue remodeling. This guide delves into the molecular mechanisms of tryptase and trypsin action, presents quantitative data on their activity, and provides detailed experimental protocols for their study, offering a foundational resource for researchers in the field.

Introduction: The Protease Hypothesis of Allergic Inflammation

The "protease hypothesis" of allergic disease posits that the enzymatic activity of certain proteins is a critical factor in initiating and perpetuating allergic responses. Tryptase and trypsin are central to this hypothesis.

Tryptase , the most abundant secretory granule-derived serine protease in mast cells, is a key biomarker for mast cell activation and anaphylaxis.[1][2] Its release into the local microenvironment during an allergic reaction leads to a variety of pro-inflammatory effects.

Trypsin , a well-known digestive enzyme, is also implicated in inflammatory processes, particularly at mucosal surfaces. It can be of endogenous origin or introduced exogenously from allergens like house dust mites and cockroaches.[3]

Both proteases share a common mechanism of action in the context of inflammation: the activation of PARs, a family of G protein-coupled receptors.

Core Mechanisms of Action: PAR-2 Signaling

The primary target for both tryptase and trypsin in allergic inflammation is PAR-2.[1][3] Activation of PAR-2 is a unique process involving proteolytic cleavage of the receptor's N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor, initiating downstream signaling.[1]

Tryptase-Mediated PAR-2 Signaling

Tryptase activation of PAR-2 predominantly triggers pro-inflammatory pathways involving Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] This signaling cascade leads to the transcription and release of various inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4]

References

- 1. Mast cell tryptase and proteinase-activated receptor 2 induce hyperexcitability of guinea-pig submucosal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maxanim.com [maxanim.com]

- 3. Calcium signaling in airway epithelial cells: current understanding and implications for inflammatory airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mast cell tryptase induces microglia activation via protease-activated receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRYPTASE/PAR-2 INTERACTIONS INDUCE SELECTIVE MAPK SIGNALING AND COLLAGEN SYNTHESIS BY CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]

RWJ-58643: A Targeted Inhibitor of Mast Cell Proteases for Allergic Rhinitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RWJ-58643 is a potent, reversible, and selective inhibitor of mast cell β-tryptase and trypsin, serine proteases that play a pivotal role in the pathophysiology of allergic inflammation. This technical guide provides a comprehensive overview of the primary research applications of this compound, with a focus on its clinical investigation in allergic rhinitis. Detailed experimental protocols from a key clinical study are presented, alongside a quantitative analysis of its efficacy. Furthermore, the underlying mechanism of action is elucidated through a detailed signaling pathway diagram, offering insights for researchers and professionals in the field of allergy and immunology drug development.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by a complex interplay of immune cells and their mediators. Mast cells are central to the early-phase allergic reaction, releasing a cascade of pre-formed and newly synthesized inflammatory molecules upon activation. Among these, mast cell β-tryptase is a key serine protease that contributes significantly to the inflammatory response and symptom manifestation in allergic rhinitis. This compound has been developed as a targeted inhibitor of both β-tryptase and the related enzyme trypsin, offering a novel therapeutic strategy to attenuate the allergic cascade.

Primary Research Application: Allergic Rhinitis

The primary research application of this compound has been in the clinical investigation of its efficacy and safety in the management of allergic rhinitis. A significant clinical trial has evaluated the effects of intranasally administered this compound on the response to nasal allergen challenge in patients with seasonal allergic rhinitis.

Quantitative Data from Clinical Trials

A key study by Erin et al. (2006) provides the most comprehensive clinical data on this compound. The study was a randomized, double-blind, placebo-controlled, crossover trial involving 16 male subjects with a history of grass pollen allergic rhinitis. The following tables summarize the key quantitative findings from this study, demonstrating a significant dose-dependent effect of this compound on allergic rhinitis endpoints.

Table 1: Effect of this compound on Nasal Symptom Scores Following Allergen Challenge

| Treatment Group | Mean Total Nasal Symptom Score (TSS) | % Reduction vs. Placebo | p-value vs. Placebo |

| Placebo | 4.8 ± 0.6 | - | - |

| This compound (100 µg) | 2.9 ± 0.5 | 39.6% | < 0.05 |

| This compound (300 µg) | 4.5 ± 0.7 | 6.3% | NS |

| This compound (600 µg) | 4.7 ± 0.8 | 2.1% | NS |

Data are presented as mean ± SEM. NS = Not Significant.

Table 2: Effect of this compound on Eosinophil Influx in Nasal Lavage Fluid

| Treatment Group | Mean Eosinophil Count (x10⁴/mL) | % Change vs. Placebo | p-value vs. Placebo |

| Placebo | 1.2 ± 0.3 | - | - |

| This compound (100 µg) | 0.5 ± 0.1 | -58.3% | < 0.05 |

| This compound (300 µg) | 2.1 ± 0.5 | +75.0% | < 0.05 |

| This compound (600 µg) | 2.5 ± 0.6 | +108.3% | < 0.01 |

Data are presented as mean ± SEM.

Table 3: Effect of this compound on Interleukin-5 (IL-5) Levels in Nasal Lavage Fluid

| Treatment Group | Mean IL-5 Concentration (pg/mL) | % Change vs. Placebo | p-value vs. Placebo |

| Placebo | 3.2 ± 0.8 | - | - |

| This compound (100 µg) | 1.5 ± 0.4 | -53.1% | < 0.05 |

| This compound (300 µg) | 4.8 ± 1.1 | +50.0% | < 0.05 |

| This compound (600 µg) | 5.5 ± 1.3 | +71.9% | < 0.01 |

Data are presented as mean ± SEM.

These results highlight a significant and unexpected dose-response relationship. While the 100 µg dose of this compound demonstrated clear efficacy in reducing the cardinal features of the allergic response, the higher doses of 300 µg and 600 µg not only failed to provide benefit but also exacerbated the late-phase inflammatory response, as evidenced by increased eosinophil and IL-5 levels.

Experimental Protocols

The following methodologies are based on the clinical trial conducted by Erin et al. (2006).

Study Design and Participants

-

Design: A randomized, double-blind, placebo-controlled, four-way crossover study.

-

Participants: 16 male subjects aged 18-50 years with a clinical history of grass pollen-induced allergic rhinitis for at least two years and a positive skin prick test to Timothy grass pollen.

-

Inclusion Criteria: Subjects were required to be symptom-free at the time of the study, outside of the pollen season.

-

Exclusion Criteria: Included current smoking, respiratory tract infection within the preceding four weeks, and use of antihistamines or corticosteroids.

Treatment Administration

-

Subjects received a single intranasal dose of this compound (100 µg, 300 µg, or 600 µg) or placebo 30 minutes prior to the nasal allergen challenge.

-

The drug was administered as a spray, with each actuation delivering 50 µL of the solution.

Nasal Allergen Challenge (NAC)

-

A standardized nasal allergen challenge was performed using Timothy grass pollen extract.

-

The allergen was administered to each nostril using a metered-dose spray pump.

-

The dose of allergen was pre-determined for each subject in a screening visit to be the dose that elicited a defined nasal response.

Outcome Measures

-

Nasal Symptom Scores: Subjects recorded the severity of nasal symptoms (nasal blockage, rhinorrhea, sneezing, and nasal itching) on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe). The total nasal symptom score (TSS) was the sum of these individual scores.

-

Nasal Lavage: Nasal lavage was performed at baseline and at multiple time points post-allergen challenge to collect nasal secretions.

-

Cell Counts: The collected lavage fluid was analyzed for total and differential cell counts, with a focus on eosinophils.

-

Mediator Analysis: Levels of inflammatory mediators, including Interleukin-5 (IL-5) and eotaxin, were measured in the nasal lavage fluid using immunoassays.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of mast cell β-tryptase and trypsin. These proteases, upon release during mast cell degranulation, activate a specific G protein-coupled receptor known as Protease-Activated Receptor 2 (PAR-2). The activation of PAR-2 on various cell types, including epithelial cells, endothelial cells, and sensory neurons, triggers a signaling cascade that contributes to the inflammatory response.

The following diagram illustrates the signaling pathway initiated by mast cell degranulation and the point of intervention for this compound.

Experimental Workflow

The clinical investigation of this compound followed a structured workflow to assess its impact on the allergic response.

Conclusion

This compound is a targeted inhibitor of mast cell β-tryptase and trypsin that has shown promise in a clinical setting for the treatment of allergic rhinitis. The available research indicates that at a low dose (100 µg), it can effectively attenuate the early and late-phase allergic responses to nasal allergen challenge. However, the paradoxical pro-inflammatory effects observed at higher doses warrant further investigation to understand the complex role of tryptase and its inhibition in the allergic inflammatory cascade. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of tryptase inhibitors for allergic diseases. The detailed protocols, quantitative data, and signaling pathway information can serve as a foundation for future preclinical and clinical research in this area.

The Tryptase Inhibitor RWJ-58643: A Technical Examination of its Effects on Mast Cell Degranulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cell degranulation is a critical event in the initiation and propagation of allergic and inflammatory responses, characterized by the release of a host of pre-formed and newly synthesized mediators. Among the most abundant of the pre-formed mediators is the serine protease tryptase, which has emerged as a key player in the pathophysiology of allergic diseases. This technical guide delves into the effects of RWJ-58643, a reversible inhibitor of β-tryptase and trypsin, on mast cell degranulation. While direct in vitro quantitative data on this compound's inhibition of mast cell degranulation is not extensively available in public literature, this document synthesizes existing clinical findings, outlines relevant experimental protocols for the evaluation of tryptase inhibitors, and proposes a putative signaling pathway for the action of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-allergic and anti-inflammatory therapeutics targeting mast cell-mediated pathways.

Introduction to this compound and Mast Cell Tryptase

Mast cells are key effector cells in allergic reactions, releasing a variety of inflammatory mediators upon activation.[1] One of the most abundant of these is β-tryptase, a serine protease stored in the secretory granules of mast cells.[2] Upon mast cell degranulation, tryptase is released into the extracellular environment where it can contribute to the inflammatory cascade through various mechanisms, including the activation of protease-activated receptor-2 (PAR-2) on various cell types, leading to neurogenic inflammation, vasodilation, and plasma extravasation.[3][4]

This compound is a reversible inhibitor of both β-tryptase and trypsin.[5] Its potential as a therapeutic agent for allergic inflammatory diseases stems from its ability to block the enzymatic activity of tryptase, thereby mitigating its downstream pro-inflammatory effects.[5]

Quantitative Data from Clinical Studies

Table 1: Effects of Intranasal this compound on Allergic Rhinitis Endpoints [5]

| Dosage of this compound | Effect on Nasal Symptoms | Effect on Eosinophil Influx | Effect on IL-5 Levels |

| 100 µg | Significant reduction | Significant reduction | Significant reduction |

| 300 µg | No significant effect | Late-phase increase | Late-phase increase |

| 600 µg | No significant effect | Late-phase increase | Late-phase increase |

Data summarized from a double-blind, randomized, placebo-controlled crossover study in male patients with grass pollen allergic rhinitis.[5]

Proposed Experimental Protocols for In Vitro Evaluation

To ascertain the direct effects of this compound on mast cell degranulation, a series of in vitro experiments would be necessary. The following protocols are based on established methods for studying mast cell degranulation and the effects of tryptase inhibitors.

Mast Cell Culture and Activation

Human mast cells can be derived from progenitor cells or established cell lines like LAD2 can be utilized.[6] For degranulation studies, mast cells are typically sensitized with IgE overnight, followed by stimulation with an antigen (e.g., anti-IgE) to induce degranulation.[7]

Measurement of Mast Cell Degranulation

The extent of mast cell degranulation can be quantified by measuring the release of granular contents into the supernatant.

-

β-Hexosaminidase Assay: This is a widely used colorimetric assay to quantify the release of the granular enzyme β-hexosaminidase.

-

Histamine Release Assay: Histamine levels in the supernatant can be measured using enzyme-linked immunosorbent assays (ELISA).

-

Tryptase Activity Assay: The enzymatic activity of released tryptase can be measured using a chromogenic substrate.

Tryptase Inhibition Assay

To specifically determine the inhibitory activity of this compound on tryptase, a direct enzymatic assay can be performed using purified human tryptase and a synthetic substrate. The IC50 value can then be calculated.

Experimental Workflow for Inhibitor Testing

The following diagram illustrates a typical workflow for evaluating a tryptase inhibitor like this compound.

Proposed Signaling Pathway of this compound in Mast Cell Modulation

As a direct inhibitor of tryptase, the primary mechanism of action of this compound in the context of mast cell-mediated inflammation is the prevention of tryptase's downstream effects. A key substrate for tryptase is the Protease-Activated Receptor-2 (PAR-2), which is expressed on various cells, including mast cells themselves, neurons, and endothelial cells.[3][8] Activation of PAR-2 by tryptase can lead to a positive feedback loop, further amplifying the inflammatory response.

The proposed signaling pathway for this compound's effect is therefore the interruption of this tryptase-PAR-2 axis.

By inhibiting tryptase, this compound is expected to prevent the activation of PAR-2, thereby reducing the subsequent pro-inflammatory signaling cascade. This would lead to a reduction in symptoms associated with allergic inflammation, as observed in the clinical trial with the 100 µg dose.[5] The paradoxical effects observed at higher doses in the clinical study suggest a more complex in vivo pharmacology that warrants further investigation.[5]

Conclusion

This compound, as a tryptase inhibitor, holds therapeutic potential for the management of allergic inflammatory conditions. While direct evidence of its inhibitory effects on mast cell degranulation from in vitro studies is limited in publicly accessible literature, its demonstrated efficacy in a clinical model of allergic rhinitis supports its role in modulating mast cell-mediated responses. The proposed mechanism of action, centered on the inhibition of the tryptase-PAR-2 signaling axis, provides a strong rationale for its anti-inflammatory effects. Further preclinical studies employing the experimental protocols outlined in this guide are warranted to fully elucidate the quantitative effects and detailed molecular mechanisms of this compound on mast cell function. Such studies would be invaluable for the continued development and optimization of this and similar compounds as novel therapeutics for allergic diseases.

References

- 1. Proliferative action of mast-cell tryptase is mediated by PAR2, COX2, prostaglandins, and PPARγ: Possible relevance to human fibrotic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tryptase and agonists of PAR-2 induce the proliferation of human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRYPTASE/PAR-2 INTERACTIONS INDUCE SELECTIVE MAPK SIGNALING AND COLLAGEN SYNTHESIS BY CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 8. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of RWJ-58643: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-58643 is a potent, reversible, and selective inhibitor of both β-tryptase and trypsin, serine proteases that play a significant role in the pathophysiology of allergic inflammation. Tryptase, in particular, is a major mediator released from mast cells upon degranulation and is implicated in the cascade of events leading to the symptoms of allergic rhinitis. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its effects in the context of nasal allergen challenge, its mechanism of action through the inhibition of the tryptase signaling pathway, and detailed experimental protocols for studying its effects.

Core Mechanism of Action: Inhibition of Tryptase and Trypsin Signaling

Mast cell degranulation, triggered by allergen exposure in sensitized individuals, releases a plethora of inflammatory mediators, including histamine and serine proteases like β-tryptase. Tryptase can then act on various cells in the nasal mucosa, primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor. This activation initiates a signaling cascade that contributes to the inflammatory response, including vasodilation, plasma extravasation, and the recruitment of inflammatory cells such as eosinophils. This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of β-tryptase and trypsin, thereby preventing the activation of PAR-2 and the subsequent downstream signaling events.

Signaling Pathway of Tryptase in Allergic Inflammation

The following diagram illustrates the signaling pathway initiated by tryptase release and the point of intervention for this compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-58643 is a reversible inhibitor of β-tryptase and trypsin, serine proteases that play a significant role in the pathophysiology of allergic inflammatory diseases. Tryptase, in particular, is a key mediator released from mast cells upon degranulation and is implicated in the inflammatory cascade that characterizes allergic rhinitis and asthma. This technical guide provides a comprehensive overview of the early-stage research and discovery related to this compound, focusing on its mechanism of action, preclinical findings, and clinical evaluation in the context of allergic rhinitis.

Mechanism of Action: Targeting Mast Cell-Mediated Inflammation

This compound exerts its therapeutic potential by inhibiting the enzymatic activity of β-tryptase. During an allergic response, allergens cross-link IgE antibodies on the surface of mast cells, triggering their degranulation and the release of a host of inflammatory mediators, including histamine and proteases like tryptase. Tryptase, a tetrameric serine protease, contributes to the inflammatory milieu by cleaving various substrates, leading to downstream effects such as vasodilation, plasma extravasation, and the recruitment of inflammatory cells like eosinophils.

By reversibly binding to the active site of tryptase, this compound blocks its proteolytic activity, thereby attenuating the inflammatory cascade at a critical juncture. This mechanism is anticipated to reduce the symptoms associated with allergic inflammation, including nasal congestion, rhinorrhea, and airway hyperresponsiveness.

Caption: Mechanism of Action of this compound.

Preclinical Research and Discovery

In Vitro Characterization

RWJ-56423, a specific stereoisomer of the diastereomeric mixture this compound, was identified as a potent and reversible inhibitor of human tryptase.[1] Its inhibitory activity was characterized against tryptase and its selectivity was assessed against other serine proteases.

Table 1: In Vitro Inhibitory Activity of RWJ-56423 [1]

| Enzyme | Ki (nM) |

| Human Tryptase | 10 |

| Trypsin | Not specified |

| Other Serine Proteases | Selective |

Note: Specific Ki value for trypsin and the panel of other serine proteases were not detailed in the available literature.

In Vivo Animal Models

The efficacy of this compound was evaluated in a preclinical animal model of allergic asthma using antigen-sensitized allergic sheep.[1] This model is valuable for assessing the effects of therapeutic agents on both the early and late-phase asthmatic responses to allergen challenge.

Experimental Protocol: Allergic Sheep Model [1]

-

Sensitization: Sheep were sensitized to a relevant antigen to induce an allergic phenotype.

-

Drug Administration: A 9 mg aerosolized dose of this compound was administered twice daily for three days or as a single dose.

-

Antigen Challenge: Following drug administration, the sheep were challenged with the antigen to induce an asthmatic response.

-

Outcome Measures: Lung resistance was measured to assess the early and late-phase responses. Carbachol-induced airway hyperresponsiveness was also evaluated post-antigen challenge.

Table 2: Efficacy of this compound in an Allergic Sheep Model [1]

| Response Phase | Inhibition of Increased Lung Resistance |

| Early Response | 70% |

| Late Response | 100% |

This compound also demonstrated efficacy in preventing carbachol-induced airway hyperresponsiveness following the antigen challenge.[1]

Caption: Preclinical evaluation workflow for this compound.

Clinical Research: A Study in Allergic Rhinitis

A clinical trial was conducted to assess the effects of intranasally administered this compound on the response to nasal allergen challenge in patients with allergic rhinitis.[2]

Experimental Protocol: Nasal Allergen Challenge (NAC)

This study employed a double-blind, randomized, placebo-controlled, crossover design.[2]

-

Participants: 16 male patients with a history of grass pollen allergic rhinitis were enrolled outside of the pollen season.

-

Treatment Arms: Participants received single doses of this compound (100 µg, 300 µg, or 600 µg) or a matched placebo. A single open-label dose of budesonide (200 µg) was also studied.

-

Drug Administration: The study drug was administered as a nasal spray 30 minutes prior to the allergen challenge.

-

Nasal Allergen Challenge (NAC): A nasal device was used to deliver a controlled dose of Timothy grass pollen allergen.

-

Nasal Lavage: Nasal lavage fluid was collected at multiple time points (0, 0.5, 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours) post-drug administration to measure inflammatory mediators and cell influx.

-

Outcome Measures:

-

Nasal symptoms were recorded.

-

Eosinophil influx into the nasal cavity was quantified.

-

Levels of cytokines and chemokines (including IL-5) in nasal lavage fluid were analyzed using a multiplexed bead immunoassay.

-

Caption: Clinical trial protocol for this compound in allergic rhinitis.

Clinical Findings

The study revealed a dose-dependent effect of this compound on the allergic response.

Table 3: Summary of Clinical Efficacy of this compound in Allergic Rhinitis [2]

| Treatment Group | Effect on Nasal Symptoms | Effect on Eosinophil Influx | Effect on IL-5 Levels |

| Placebo | Allergic response induced | Increased | Increased |

| This compound (100 µg) | Significantly reduced | Significantly reduced | Significantly reduced |

| This compound (300 µg) | No significant effect | Increased (late phase) | Increased (preceding eosinophilia) |

| This compound (600 µg) | No significant effect | Increased (late phase) | Increased (preceding eosinophilia) |

| Budesonide (200 µg) | Significantly reduced | Significantly reduced | Significantly reduced |

Note: Quantitative data with specific measurements and statistical values were not available in the reviewed literature.

The low dose of this compound (100 µg) demonstrated therapeutic potential by significantly reducing nasal symptoms, eosinophil influx, and IL-5 levels following the nasal allergen challenge. However, the higher doses (300 µg and 600 µg) were not only ineffective but also led to a late-phase increase in eosinophils, preceded by a rise in IL-5 levels. This paradoxical effect at higher doses suggests a complex dose-response relationship that warrants further investigation.

Signaling Pathways in Allergic Inflammation

The inflammatory cascade in allergic rhinitis involves a complex interplay of various cells and signaling molecules. The inhibition of tryptase by this compound is positioned to interrupt this cascade at an early stage.

Caption: Simplified signaling pathway in allergic inflammation.

Conclusion

Early-stage research on this compound identified it as a potent tryptase inhibitor with promising preclinical efficacy in a relevant animal model of allergic airway disease. The subsequent clinical trial in allergic rhinitis patients demonstrated that a low, localized dose could effectively attenuate the allergic response to a nasal allergen challenge. However, the unexpected adverse effects at higher doses highlight the complexity of targeting the allergic inflammatory cascade and underscore the importance of careful dose-finding studies. Further research would be necessary to fully elucidate the dose-dependent effects of this compound and to determine its potential as a therapeutic agent for allergic diseases. The information available to date provides a solid foundation for understanding the initial development and evaluation of this novel tryptase inhibitor.

References

Serine Protease Inhibitors in Allergy: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Allergic diseases, including asthma, atopic dermatitis, and allergic rhinitis, represent a significant and growing global health burden. The underlying pathophysiology of these conditions is complex, involving a multifaceted interplay between genetic predisposition, environmental triggers, and dysregulated immune responses. A critical and often underappreciated component of the allergic inflammatory cascade is the activity of serine proteases. Both endogenous proteases, released from immune and structural cells, and exogenous proteases, derived from common allergens, contribute to the initiation and propagation of allergic reactions. This has led to a growing interest in the therapeutic potential of serine protease inhibitors as a novel approach to managing allergic diseases.

This in-depth technical guide provides a comprehensive review of the literature on serine protease inhibitors in the context of allergy. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of the key serine proteases involved, the mechanisms of their inhibition, and the current state of preclinical and clinical research. This guide summarizes quantitative data in structured tables, provides detailed experimental methodologies for key assays, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams.

Key Serine Proteases in Allergic Inflammation

A variety of serine proteases from both host and environmental sources have been implicated in the pathogenesis of allergic diseases.

Endogenous Serine Proteases:

-

Neutrophil Elastase: Released by neutrophils, this enzyme contributes to airway inflammation and hyperresponsiveness in asthma by degrading extracellular matrix components and stimulating mucus secretion[1][2].

-

Kallikreins (KLKs): This family of proteases, particularly KLK5 and KLK7, is highly expressed in the skin. Their dysregulation is a key factor in the epidermal barrier dysfunction observed in atopic dermatitis[3][4][5].

-

Mast Cell Tryptase: A major protease released from mast cells upon degranulation, tryptase activates Protease-Activated Receptor-2 (PAR-2) on various cells, promoting inflammation.

Exogenous Serine Proteases from Allergens:

-

House Dust Mites (HDM): Allergens from species like Dermatophagoides pteronyssinus (e.g., Der p 3, Der p 6, Der p 9) possess serine protease activity that can disrupt epithelial barrier function and directly activate immune cells[6][7][8].

-

Fungi: Many airborne fungal allergens, such as those from Alternaria alternata, secrete serine proteases that contribute to allergic sensitization and airway inflammation[9][10].

-

Pollen: Certain pollen species also contain serine proteases that can exacerbate allergic responses[6].

Mechanisms of Action of Serine Proteases in Allergy

Serine proteases contribute to allergic inflammation through several key mechanisms:

-

Epithelial Barrier Disruption: By cleaving tight junction proteins, these proteases increase epithelial permeability, allowing allergens to penetrate deeper into the tissues and interact with underlying immune cells[11].

-

Activation of Protease-Activated Receptors (PARs): PARs, particularly PAR-2, are G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. This activation on epithelial cells, endothelial cells, and immune cells triggers pro-inflammatory signaling cascades[11][12][13][14].

-

Direct Activation of Immune Cells: Some serine proteases can directly activate mast cells, basophils, and eosinophils, leading to the release of histamine, cytokines, and other inflammatory mediators.

-

Processing of Cytokines and Chemokines: Serine proteases can cleave and activate or inactivate various cytokines and chemokines, thereby modulating the local inflammatory milieu. A critical example is the processing of the alarmin IL-33 into a more active form by allergen-derived proteases[1][15][16][17][18][19].

Therapeutic Potential of Serine Protease Inhibitors

The crucial role of serine proteases in allergic inflammation makes their inhibition a promising therapeutic strategy. Serine protease inhibitors can be broadly categorized into natural inhibitors (e.g., serpins) and synthetic small molecule inhibitors. Their therapeutic potential lies in their ability to:

-

Preserve Epithelial Barrier Integrity: By preventing the degradation of tight junction proteins.

-

Block PAR Activation: Thereby attenuating downstream inflammatory signaling.

-

Reduce Immune Cell Activation: By inhibiting the proteases that trigger their degranulation and cytokine release.

-

Modulate the Cytokine Network: By preventing the proteolytic processing of key inflammatory mediators.

Quantitative Data on Serine Protease Inhibitors

The following tables summarize key quantitative data for various serine protease inhibitors investigated in the context of allergic diseases.

Table 1: In Vitro Inhibition of Allergen-Derived and Host Serine Proteases

| Inhibitor | Target Protease(s) | Allergen/Cell Source | Assay Type | IC50 | Ki | Reference(s) |

| AEBSF | Serine Proteases | Ovalbumin-induced airway inflammation model | Proteolytic activity assay | - | - | [20] |

| Chymostatin | Serine Proteases | Dermatophagoides pteronyssinus (Der p 1) | IL-6/IL-8 release from A549 cells | 50 µg/ml | - | [21] |

| E64 | Cysteine Proteases | Dermatophagoides pteronyssinus (Der p 1) | IL-6/IL-8 release from A549 cells | 10 µM | - | [21] |

| PMSF | Serine Proteases | Dermatophagoides pteronyssinus (Der p 1) | IL-6/IL-8 release from A549 cells | 0.25 mM | - | [21] |

| Sivelestat | Neutrophil Elastase | - | Enzyme inhibition assay | - | - | [1] |

| ICI 200,355 | Neutrophil Elastase | - | Goblet cell degranulation assay | - | - | [2] |

| Sunflower Trypsin Inhibitor G | Kallikrein 5 (KLK5) | Human keratinocytes | Cytokine secretion assay | - | - | [3] |

Table 2: Preclinical Efficacy of Serine Protease Inhibitors in Animal Models of Allergic Disease

| Inhibitor | Animal Model | Allergic Disease Model | Key Efficacy Endpoints | Findings | Reference(s) |

| FUT, FOY, UTI | BALB/c mice | Chronic asthma (Der p-induced) | AHR, goblet cell hyperplasia, eosinophil/neutrophil infiltration, Th2/Th17 cytokines, NF-κB activation | Decreased AHR, inflammation, and cytokine levels; inhibited NF-κB activation | [22] |

| Sivelestat | BALB/c mice | Secondary allergen challenge (OVA-induced asthma) | AHR, goblet cell metaplasia, inflammatory cell accumulation, Th2 cytokines | Attenuated AHR, inflammation, and reduced IL-4, IL-5, and IL-13 levels | [1] |

| AEBSF | BALB/c mice | Allergic rhinitis (HDM-induced) | Symptom scores, Derf-specific IgE, GATA-3 and IL-13 mRNA, eosinophil counts | Decreased symptom scores, IgE levels, Th2 markers, and eosinophilia | [23] |

| Kallikrein 5 Inhibitor | In vivo skin graft model | Atopic dermatitis | Skin architecture, cytokine secretion | Reduced AD-like skin architecture and secretion of AD-related cytokines | [3] |

| Kallikrein 7 Deficiency | Murine AD-like model | Atopic dermatitis | Itch, skin inflammation | Selectively attenuated AD-associated chronic itch without affecting skin inflammation | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on serine protease inhibitors in allergy.

In Vitro Neutrophil Elastase Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits for high-throughput screening of neutrophil elastase inhibitors[4][16].

-

Principle: Neutrophil elastase (NE) cleaves a specific fluorogenic substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to NE activity. Inhibitors will reduce the rate of substrate cleavage.

-

Materials:

-

Human Neutrophil Elastase (purified)

-

NE-specific fluorogenic substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or similar)

-

Assay Buffer (e.g., Tris-HCl or HEPES based buffer, pH 7.4)

-

Test inhibitors and a known NE inhibitor (e.g., Sivelestat or SPCK) as a positive control

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = ~400/505 nm or as specified for the substrate)

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitors and the positive control inhibitor in assay buffer.

-

Add a fixed amount of human neutrophil elastase to each well of the microplate, except for the blank controls.

-

Add the diluted test inhibitors and controls to their respective wells. Include wells with enzyme and buffer only (no inhibitor) as a positive control for enzyme activity.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

-

Animal Model of House Dust Mite-Induced Allergic Rhinitis

This protocol is based on the methodology described for establishing an allergic rhinitis model in BALB/c mice to test the efficacy of serine protease inhibitors[23].

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Sensitization:

-

On days 0, 7, and 14, mice are sensitized by intraperitoneal (i.p.) injection of 50 µg of Dermatophagoides farinae (Der f) extract emulsified in 2 mg of alum adjuvant in a total volume of 200 µL.

-

-

Challenge:

-

From day 21 to day 27, mice are challenged intranasally (i.n.) with 20 µL of Der f extract (1 mg/mL in PBS) daily.

-

-

Inhibitor Treatment:

-

The serine protease inhibitor (e.g., AEBSF) is administered i.n. at various doses either before sensitization (prophylactic) or before each challenge (therapeutic).

-

-

Assessment of Allergic Response:

-

Symptom Score: Immediately after the final challenge, the number of sneezes and nasal rubbing motions are counted for 10 minutes.

-

Serum IgE: Blood is collected 24 hours after the final challenge, and Der f-specific IgE levels are measured by ELISA.

-

Histology: Nasal tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess eosinophil infiltration.

-

Gene Expression: Nasal tissues are collected for RNA extraction, and the expression of Th2-related genes (e.g., GATA-3, IL-13) is quantified by RT-qPCR.

-

PAR-2 Activation Assay in Epithelial Cells

This protocol describes a method to assess the activation of PAR-2 in a human airway epithelial cell line (e.g., A549) in response to serine proteases and the effect of inhibitors[5].

-

Principle: Activation of PAR-2 on epithelial cells leads to the release of pro-inflammatory cytokines such as IL-6 and IL-8.

-

Materials:

-

A549 cells (or other relevant epithelial cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serine protease source (e.g., purified house dust mite allergen, trypsin)

-

Test serine protease inhibitor

-

ELISA kits for human IL-6 and IL-8

-

-

Procedure:

-

Seed A549 cells in 24-well plates and grow to confluence.

-

Prior to stimulation, starve the cells in serum-free medium for 12-24 hours.

-

Pre-incubate the cells with various concentrations of the serine protease inhibitor for 1 hour.

-

Stimulate the cells with a known concentration of the serine protease for 24 hours. Include unstimulated cells as a negative control and cells stimulated with the protease but without inhibitor as a positive control.

-

After the incubation period, collect the cell culture supernatants.

-

Measure the concentrations of IL-6 and IL-8 in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each inhibitor concentration.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in serine protease-mediated allergic inflammation.

Allergen-Derived Serine Protease Signaling via PAR-2

Caption: Allergen-derived serine protease signaling through PAR-2 in epithelial cells.

Experimental Workflow for Testing Serine Protease Inhibitors in an Asthma Model

Caption: Workflow for evaluating serine protease inhibitors in a mouse model of asthma.

IL-33 Signaling Pathway in Allergic Inflammation

Caption: IL-33 activation by allergen proteases and downstream signaling in ILC2s.

Conclusion and Future Directions

The evidence strongly supports a pivotal role for serine proteases in the pathogenesis of allergic diseases. Both endogenous and exogenous serine proteases contribute to the disruption of epithelial barriers, activation of innate and adaptive immune cells, and the perpetuation of chronic inflammation. Consequently, the development of serine protease inhibitors represents a highly promising therapeutic avenue.

Preclinical studies have demonstrated the efficacy of various serine protease inhibitors in animal models of asthma, atopic dermatitis, and allergic rhinitis. These inhibitors have been shown to reduce key features of allergic inflammation, including airway hyperresponsiveness, eosinophilia, and the production of pro-inflammatory cytokines.

However, several challenges remain. The development of inhibitors with high specificity for target proteases is crucial to minimize off-target effects. Furthermore, the optimal route of administration and delivery to the site of allergic inflammation needs to be determined for different allergic conditions. Future research should focus on:

-

Identifying and validating novel serine protease targets in different allergic phenotypes.

-

Developing highly potent and selective inhibitors with favorable pharmacokinetic and safety profiles.

-

Conducting well-designed clinical trials to evaluate the efficacy and safety of serine protease inhibitors in patients with allergic diseases.

References

- 1. IL-33, an Alarmin of the IL-1 Family Involved in Allergic and Non Allergic Inflammation: Focus on the Mechanisms of Regulation of Its Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protease-activated receptor-2: Role in asthma pathogenesis and utility as a biomarker of disease severity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Proteases and Protease Inhibitors in Allergenic and Non-Allergenic Pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Recent advances in fungal serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 12. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation on Potential Contributions of Protease Activated Receptors Related Mediators in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | IL33: Roles in Allergic Inflammation and Therapeutic Perspectives [frontiersin.org]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Serine proteases, their inhibitors and allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological mechanisms and therapeutic prospects of interleukin-33 in pathogenesis and treatment of allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The Effect of Serine Protease Inhibitors on Airway Inflammation in a Chronic Allergen-Induced Asthma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.plos.org [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Use of RWJ-58643 in a Nasal Allergen Challenge

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for evaluating the efficacy of RWJ-58643, a reversible mast cell β-tryptase and trypsin inhibitor, in a nasal allergen challenge (NAC) model. The protocol outlines a double-blind, randomized, placebo-controlled crossover study design. Detailed methodologies for subjective and objective symptom assessments, nasal lavage fluid collection, and subsequent biomarker analysis are provided. This document is intended to guide researchers in the clinical investigation of tryptase inhibitors for the treatment of allergic rhinitis.

Introduction

Allergic rhinitis is an IgE-mediated inflammatory condition of the nasal mucosa, characterized by symptoms such as rhinorrhea, sneezing, nasal congestion, and itching.[1] The early-phase allergic reaction is triggered by the cross-linking of IgE receptors on mast cells, leading to their degranulation and the release of various pre-formed and newly synthesized mediators, including histamine and tryptase.[2] Tryptase, a serine protease, is the most abundant protein in mast cell granules and serves as a specific marker of mast cell activation.[3][4] It is believed to contribute to the inflammatory cascade through the activation of protease-activated receptor-2 (PAR-2), influencing vasodilation, vascular permeability, and inflammatory cell recruitment.[5]

This compound is a potent and selective inhibitor of β-tryptase and trypsin.[1] By blocking the enzymatic activity of tryptase, this compound is hypothesized to attenuate the downstream effects of mast cell activation and reduce the symptoms of allergic rhinitis. The nasal allergen challenge (NAC) is a well-established clinical model to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of novel therapeutic agents under controlled conditions.[6][7] This protocol details the use of this compound in a NAC setting.

Signaling Pathway of Mast Cell Activation and Tryptase Inhibition

The following diagram illustrates the proposed signaling pathway of mast cell activation upon allergen exposure and the mechanism of action for this compound.

Caption: Mast cell activation by an allergen leads to the release of tryptase, which activates PAR-2 and triggers an inflammatory response. This compound inhibits tryptase, thereby blocking this pathway.

Experimental Protocol

This protocol is based on a double-blind, randomized, placebo-controlled crossover design. Each participant will serve as their own control.

Participant Selection

-

Inclusion Criteria:

-

Healthy male and female adults (18-50 years).

-

Clinical history of seasonal allergic rhinitis (e.g., to grass pollen) for at least two years.

-

Positive skin prick test to the relevant allergen.

-

No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and routine laboratory tests.

-

Willing and able to provide written informed consent.

-

-

Exclusion Criteria:

-

Current or recent (within 4 weeks) respiratory tract infection.

-

History of asthma or other chronic respiratory diseases.

-

Structural nasal abnormalities (e.g., significant septal deviation, nasal polyps).

-

Use of medications that could interfere with the study outcomes (e.g., antihistamines, corticosteroids) within the specified washout period.[8]

-

Pregnancy or lactation.

-

Smoking.

-

Study Design and Workflow

The following diagram outlines the experimental workflow.

Caption: A screening visit is followed by two treatment periods in a crossover design, separated by a washout period.

Detailed Methodology

-

Screening Visit (Day -14 to -7):

-

Obtain written informed consent.

-

Verify inclusion/exclusion criteria.

-

Perform a skin prick test to confirm allergen sensitivity.

-

Conduct baseline nasal examinations.

-

-

Treatment Period (Day 1 and Day 15):

-

Participants arrive at the clinical research unit after an overnight fast.

-

A baseline nasal lavage is performed (Time 0).

-

Participants self-administer a single dose of the investigational product (this compound or placebo) as a nasal spray at Time 0. A study from Erin et al. (2006) suggests doses of 100 µg, 300 µg, and 600 µg of this compound.[1]

-

Thirty minutes post-dose (Time 0.5 h), a nasal allergen challenge is performed. A standardized allergen extract is administered intranasally using a metered-dose spray device.[6]

-

Nasal lavage and symptom assessments are conducted at specified time points post-challenge.

-

-

Nasal Allergen Challenge (NAC):

-

The NAC is performed by administering a standardized allergen extract (e.g., Timothy grass pollen) to each nostril using a nasal spray device.[1]

-

The allergen dose should be pre-determined to elicit a significant but safe allergic response.

-

-

Symptom Assessment:

-

Subjective Assessment: Participants will rate their nasal symptoms (nasal congestion, rhinorrhea, sneezing, and nasal itching) using a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe). The sum of these scores constitutes the Total Nasal Symptom Score (TNSS), with a maximum score of 12.[9] A Visual Analog Scale (VAS) can also be used for each symptom.[10]

-

Objective Assessment: Nasal patency will be measured using acoustic rhinometry (measuring the minimum cross-sectional area) or Peak Nasal Inspiratory Flow (PNIF).[11][12]

-

-

Nasal Lavage:

-

Nasal lavage is performed by instilling 5-10 mL of sterile saline solution into each nostril, holding it for a few seconds, and then expelling it into a collection tube.[13]

-

Lavage is performed at baseline (pre-dose) and at 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours post-drug administration.[1]

-

The collected lavage fluid is centrifuged, and the supernatant is stored at -80°C for mediator analysis. The cell pellet is resuspended for total and differential cell counts.

-

-

Biomarker Analysis:

-

Cell Counts: Total and differential cell counts (eosinophils, neutrophils, etc.) are performed on the cell pellet from the nasal lavage fluid.

-

Mediator Analysis: The supernatant from the nasal lavage fluid is analyzed for levels of inflammatory mediators using enzyme-linked immunosorbent assays (ELISA) or multiplex bead assays. Key mediators to measure include:

-

Data Presentation

The following tables provide a structured summary of the quantitative data to be collected.

Table 1: Subjective and Objective Nasal Response

| Time Point | Total Nasal Symptom Score (TNSS) (0-12) | Nasal Congestion (VAS, mm) | Rhinorrhea (VAS, mm) | Sneezing Counts | Peak Nasal Inspiratory Flow (PNIF) (L/min) | Minimum Cross-Sectional Area (Acoustic Rhinometry) (cm²) |

| Baseline | ||||||

| 15 min | ||||||

| 30 min | ||||||

| 1 h | ||||||

| 2 h | ||||||

| 4 h | ||||||

| 6 h | ||||||

| 8 h | ||||||

| 24 h |

Table 2: Nasal Lavage Fluid Analysis

| Time Point | Total Cell Count (x10⁴ cells/mL) | Eosinophil Count (x10⁴ cells/mL) | Tryptase (ng/mL) | Histamine (ng/mL) | IL-5 (pg/mL) | Eotaxin (pg/mL) |

| Baseline | ||||||

| 1.5 h | ||||||

| 2.5 h | ||||||

| 4.5 h | ||||||

| 6.5 h | ||||||

| 8.5 h | ||||||

| 24 h |

Statistical Analysis

Data will be analyzed using appropriate statistical methods for a crossover design. The primary endpoint will be the change from baseline in the TNSS. Secondary endpoints will include changes in individual symptom scores, objective measures of nasal patency, and levels of inflammatory cells and mediators in nasal lavage fluid. A mixed-effects model will be used to compare the effects of this compound and placebo, with treatment, period, and sequence as fixed effects and participant as a random effect. A p-value of <0.05 will be considered statistically significant.

Safety and Tolerability

Adverse events will be monitored and recorded throughout the study. The safety and tolerability of this compound will be assessed through the evaluation of adverse event reports, vital signs, ECGs, and clinical laboratory tests.

References

- 1. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytokine profiles in nasal fluid of patients with seasonal or persistent allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Tryptase levels as an indicator of mast-cell activation in systemic anaphylaxis and mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tribioscience.com [tribioscience.com]

- 6. EAACI Position paper on the standardization of nasal allergen challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nasal challenges in allergen immunotherapy trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phyathai.com [phyathai.com]

- 9. aaaai.org [aaaai.org]

- 10. Evaluation of subjective scale in allergen nasal provocation test [lcehen.whuhzzs.com]

- 11. Acoustic rhinometry in nasal allergen challenge study: which dimensional measures are meaningful? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Histamine and tryptase in nasal lavage fluid after allergen challenge: effect of 1 week of pretreatment with intranasal azelastine or systemic cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Tryptase Inhibition Assay Using RWJ-58643

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptase is a tetrameric serine protease and the most abundant protein found in the secretory granules of mast cells.[1][2][3][4] Upon mast cell activation, which occurs during allergic and inflammatory responses, tryptase is released into the extracellular environment.[5] It has been implicated in the pathophysiology of various conditions, including asthma and allergic rhinitis.[6][7] Consequently, the inhibition of tryptase activity presents a promising therapeutic strategy for these diseases.[1][2] RWJ-58643 is a reversible inhibitor of both β-tryptase and trypsin, showing potential for treating allergic inflammation.[8][9] This document provides a detailed protocol for conducting an in vitro tryptase inhibition assay to evaluate the potency of this compound.

Mechanism of Action

RWJ-56423, a component of the diastereomeric mixture this compound, is a transition-state mimetic that reversibly inhibits human tryptase with a Ki of 10 nM.[10] It exhibits selectivity for tryptase and trypsin over other serine proteases.[10] The assay described here is a colorimetric method that measures the enzymatic activity of tryptase. In the presence of an inhibitor like this compound, the activity of tryptase is reduced, leading to a decrease in the colorimetric signal.

Data Presentation

Table 1: Inhibitory Activity of this compound against Human Tryptase

| Compound | Target | Assay Type | Ki (nM) | Reference |

| RWJ-56423 (part of this compound) | Human Tryptase | Biochemical | 10 | [10] |

Experimental Protocols

Materials and Reagents

-

Human recombinant tryptase

-

This compound

-

Tryptase substrate (e.g., tosyl-gly-pro-lys-pNA or benzoyl-DL-arginine-p-nitroaniline)[3][11]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20; some protocols recommend the inclusion of heparin to stabilize tryptase)[3][4]

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 405 nm[3][4]

Experimental Workflow

Caption: Experimental workflow for the in vitro tryptase inhibition assay.

Protocol

-

Preparation of Reagents:

-

Prepare the Assay Buffer as described in the "Materials and Reagents" section.

-

Reconstitute human recombinant tryptase in Assay Buffer to a stock concentration (e.g., 1 µg/mL). Further dilute to the working concentration (e.g., 2X the final assay concentration) in Assay Buffer.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

-

Prepare the tryptase substrate solution in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add 50 µL of Assay Buffer to all wells of a 96-well microtiter plate.

-

Add 25 µL of the serially diluted this compound solutions to the respective test wells.

-

Add 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor solutions to the control wells (no inhibitor).

-

Add 25 µL of Assay Buffer to the blank wells.

-

Add 25 µL of the diluted tryptase enzyme solution to the test and control wells. Do not add enzyme to the blank wells.

-

Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the tryptase substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the rate of the reaction.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Signaling Pathway

Caption: Mechanism of tryptase inhibition by this compound.

This application note provides a comprehensive protocol for conducting an in vitro tryptase inhibition assay using this compound. By following this detailed methodology, researchers can accurately determine the inhibitory potency of this compound and similar molecules, which is a critical step in the development of novel therapeutics for allergic and inflammatory diseases. The provided diagrams illustrate the experimental workflow and the mechanism of inhibition, offering a clear and concise visual guide for the user.

References

- 1. maxanim.com [maxanim.com]

- 2. tribioscience.com [tribioscience.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptase inhibitors block allergen-induced airway and inflammatory responses in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. | BioWorld [bioworld.com]

- 11. A sensitive colorimetric assay for the release of tryptase from human lung mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tryptase Inhibitors in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Subject: Dosing Recommendations for Tryptase Inhibitors, with a focus on RWJ-58643, in Preclinical Models.

Introduction

This document provides a detailed overview of dosing recommendations and experimental protocols for the use of tryptase inhibitors in preclinical research, with a specific focus on what can be inferred for the compound this compound. Tryptase is a serine protease released from mast cells upon degranulation and is a key mediator in the pathophysiology of allergic and inflammatory diseases such as allergic rhinitis and asthma. This compound is a reversible inhibitor of β-tryptase and trypsin and has been investigated for its therapeutic potential in allergic inflammation.

Disclaimer: Publicly available preclinical data for this compound is limited. The following recommendations are based on available clinical data for this compound and preclinical data from other tryptase inhibitors, such as APC-366 and BABIM. Researchers should use this information as a guide and conduct appropriate dose-finding studies for their specific preclinical model.

Mechanism of Action: Tryptase Inhibition

In allergic responses, allergens cross-link IgE antibodies on the surface of mast cells, triggering their degranulation and the release of various inflammatory mediators, including histamine and tryptase. Tryptase can then act on various cells and tissues, contributing to bronchoconstriction, inflammation, and tissue remodeling. Tryptase inhibitors like this compound block the enzymatic activity of tryptase, thereby mitigating these downstream effects.

Dosing Recommendations from Available Studies

This compound (Human Clinical Data)

A study in patients with allergic rhinitis provides the most direct, albeit clinical, dosing information for this compound.

| Compound | Species | Model | Route of Administration | Dose Range | Outcome | Reference |

| This compound | Human | Allergic Rhinitis | Intranasal | 100, 300, 600 µg | 100 µg dose was effective in reducing symptoms. Higher doses were ineffective and caused eosinophilia. | [1] |

Other Tryptase Inhibitors (Preclinical Data)

Studies on other tryptase inhibitors, particularly in large animal models of asthma, offer valuable insights into potential dosing strategies.

| Compound | Species | Model | Route of Administration | Dose | Outcome | Reference |

| APC-366 | Sheep | Allergic Asthma | Aerosol | 9 mg (in 3 ml H₂O) | Inhibited late-phase airway response and airway hyperresponsiveness. | [2] |

| BABIM | Sheep | Allergic Asthma | Aerosol | 9 mg (in 3 ml H₂O) | Inhibited late-phase airway response and airway hyperresponsiveness. | [2] |

Experimental Protocols

The following are generalized protocols based on the available literature for evaluating tryptase inhibitors in preclinical models of allergic inflammation.

Animal Model of Allergic Rhinitis (Rodent)

This protocol is a general guideline for inducing and evaluating allergic rhinitis in rodents, which can be adapted for testing tryptase inhibitors.

Protocol Steps:

-

Sensitization:

-

On day 0, sensitize animals (e.g., BALB/c mice or Brown Norway rats) via an intraperitoneal injection of an allergen (e.g., 10 µg ovalbumin) emulsified in an adjuvant (e.g., aluminum hydroxide).

-

On day 7, administer a booster injection of the same allergen-adjuvant mixture.

-

-

Challenge:

-

Beginning on day 15, challenge the animals daily for 7 consecutive days by intranasal administration of the allergen (e.g., 20 µl of 1% ovalbumin in saline).

-

-

Treatment:

-

Administer this compound or vehicle control via the desired route (e.g., intranasal, intraperitoneal, or oral) at a specified time before each allergen challenge. Dose-ranging studies should be performed to determine the optimal dose.

-

-

Assessment:

-

Symptom Scoring: Observe and score the frequency of sneezing and nasal rubbing for a defined period after the final allergen challenge.

-

Nasal Lavage: Collect nasal lavage fluid to assess inflammatory cell infiltration (e.g., eosinophils) and levels of inflammatory mediators (e.g., histamine, cytokines).

-

Histology: Collect nasal tissues for histological examination of inflammatory cell infiltration and goblet cell hyperplasia.

-

Animal Model of Allergic Asthma (Sheep)

The sheep model of allergic asthma is a well-established large animal model that recapitulates many features of human asthma. The following is a generalized protocol.

Protocol Steps:

-

Sensitization:

-

Sensitize sheep with an allergen such as Ascaris suum extract to induce a specific IgE response.

-

-

Baseline Measurements:

-

Measure baseline lung function, including specific lung resistance (sRL), and airway responsiveness to a bronchoconstrictor agent like carbachol.

-

-

Treatment:

-

Administer the tryptase inhibitor or vehicle control. For compounds like APC-366 and BABIM, administration has been successful via aerosolization (e.g., 9 mg in 3 ml of water) delivered 30 minutes before the allergen challenge.

-

-

Allergen Challenge:

-

Challenge the sheep with an aerosolized solution of the sensitizing allergen.

-

-

Post-Challenge Assessment:

-

Early and Late Asthmatic Responses: Monitor lung function (sRL) continuously for several hours after the challenge to measure the early (0-2 hours) and late (4-8 hours) asthmatic responses.

-

Airway Hyperresponsiveness: 24 hours after the allergen challenge, assess airway responsiveness to carbachol to determine the effect of the treatment on airway hyperreactivity.

-

Bronchoalveolar Lavage (BAL): Perform BAL to analyze inflammatory cell populations and mediator concentrations in the airways.

-

Summary and Future Directions

The available data, though limited for this compound in preclinical settings, suggests that tryptase inhibitors hold therapeutic promise for allergic diseases. The human clinical data for this compound indicates a dose-dependent effect, with lower doses being more efficacious. Preclinical studies with other tryptase inhibitors in large animal models provide a framework for designing robust efficacy studies.

For future preclinical evaluation of this compound, it is recommended to:

-

Conduct thorough dose-finding studies in relevant animal models of allergic rhinitis and asthma.

-

Investigate different routes of administration (e.g., intranasal, inhaled, systemic) to determine the optimal delivery method.

-

Correlate pharmacokinetic profiles with pharmacodynamic outcomes to establish a clear dose-response relationship.

By carefully designing and executing these preclinical studies, researchers can better elucidate the therapeutic potential of this compound and other tryptase inhibitors for the treatment of allergic and inflammatory diseases.

References

Application Notes and Protocols: RWJ-58643 in the Study of Allergic Rhinitis

For Researchers, Scientists, and Drug Development Professionals

Introduction